Compound Description: OSU-03012 is a small-molecule inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1). [] It was investigated for its ability to block the activity of the oncogenic transcription factor Y-box binding protein-1 (YB-1), which is involved in inducing epidermal growth factor receptor (EGFR) expression in breast cancer cells. [] OSU-03012 was shown to attenuate YB-1 binding to the EGFR promoter and inhibit EGFR expression in both in vitro and in vivo models. []
Relevance: While not directly sharing the pyridazinyl core of 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide, OSU-03012 contains a substituted 1H-pyrazole ring linked to a phenyl ring through an amide bond. [] This structural motif, present in both compounds, highlights a potential common point for interacting with biological targets. The presence of the trifluoromethyl and phenanthrenyl substituents on the pyrazole ring in OSU-03012 likely contribute to its specific inhibitory activity against PDK-1.
Compound Description: APD791 is a high-affinity 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist with potent antiplatelet activity. [, ] It displays high affinity for the 5-HT2A receptor and acts as a functional inverse agonist, inhibiting inositol phosphate accumulation. [] APD791 demonstrates good oral bioavailability and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and a panel of G-protein-coupled receptors. []
Relevance: APD791 shares a core structure with 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide: both compounds feature a 3-methoxybenzamide moiety directly linked to a phenyl ring, which in turn is connected to a substituted pyrazole ring. [] The differences in the substituents on the pyrazole ring and the presence of the morpholinoethoxy group in APD791 likely contribute to its distinct pharmacological profile as a 5-HT2A receptor antagonist.
Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. [] It potentiates glutamate-induced calcium release in rat cortical astrocytes expressing mGluR5. [] A series of CDPPB analogs were investigated to understand the structure-activity relationships (SAR) for mGluR5 potentiation and binding affinity. []
Relevance: CDPPB and 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide both contain a 1H-pyrazol-5-yl benzamide core. [] In CDPPB, the pyrazole ring is substituted with two phenyl rings, and the benzamide moiety has a cyano group at the 3-position. [] These structural features contribute to CDPPB's activity as an mGluR5 modulator. Understanding the SAR of CDPPB analogs can provide insights into the potential impact of different substituents on the activity of compounds with similar structural motifs, such as 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide.
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, developed through SAR studies of CDPPB analogs. [] It displays increased potency compared to CDPPB in both binding and functional assays, demonstrating the influence of specific substituents on mGluR5 modulation. []
Relevance: Similar to CDPPB, VU-1545 shares the 1H-pyrazol-5-yl benzamide core with 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide. [] The presence of a nitro group at the 4-position of the benzamide and a 2-fluorophenyl substituent on the pyrazole ring in VU-1545 are key modifications that enhance its potency at mGluR5. [] This highlights the importance of substituent effects in modulating the activity of compounds with this core structure.
Compound Description: PF-06747775 is a potent and selective irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), designed to overcome resistance mechanisms associated with first-generation EGFR inhibitors. [] It exhibits strong activity against common EGFR mutations, including T790M/L858R and T790M/Del double mutants, while demonstrating selectivity over wild-type EGFR. []
Relevance: Although PF-06747775 does not directly share the core structure of 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide, it contains a 3-methoxy-1-methyl-1H-pyrazol-4-yl group. [] This structural element, while situated within a larger and more complex molecular framework in PF-06747775, demonstrates the versatility of substituted pyrazoles as pharmacophores in medicinal chemistry.
Venetoclax
Compound Description: Venetoclax (ABT-199) is a B-cell lymphoma-2 (Bcl-2) protein inhibitor used in treating hematologic malignancies. [, ] Its metabolism and disposition in humans have been extensively studied, revealing a complex metabolic profile. [] Venetoclax is primarily cleared via hepatic metabolism, with a significant portion of the dose eliminated in feces as the parent drug and its nitro reduction metabolite M30. []
Relevance: Venetoclax contains a 1H-pyrrolo[2,3-b]pyridine moiety which is similar to the 1H-pyrazol-1-yl group found in 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide. [] This highlights the presence of nitrogen-containing heterocycles as a key structural feature in both compounds, potentially contributing to their biological activity.
Venetoclax N-oxide (VNO)
Compound Description: VNO is an oxidative impurity of venetoclax identified during oxidative stress degradation studies. [] It was synthesized through the oxidation of venetoclax using m-CPBA. [] VNO was found to undergo [, ] Meisenheimer rearrangement to form another impurity, the venetoclax hydroxylamine impurity (VHA). []
Relevance: VNO, being a direct derivative of venetoclax, shares the 1H-pyrrolo[2,3-b]pyridine moiety, structurally similar to the 1H-pyrazol-1-yl group in 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide. [] The identification of VNO and its rearrangement to VHA highlights potential metabolic pathways and impurity profiles that may be relevant to compounds with similar structural features.
Venetoclax hydroxylamine impurity (VHA)
Compound Description: VHA is a potential impurity of venetoclax formed through the [, ] Meisenheimer rearrangement of VNO. [] Its formation was confirmed through the synthesis and characterization of VHA. [] VHA and VNO are important reference standards in the manufacturing of venetoclax API and tablets. []
Relevance: VHA, like venetoclax and VNO, contains the 1H-pyrrolo[2,3-b]pyridine moiety. [] The structural similarity of this moiety to the 1H-pyrazol-1-yl group in 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide suggests potential commonalities in their chemical reactivity and metabolic transformations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.